molecular formula C15H18N6O3 B3909395 (E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide

(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide

Cat. No.: B3909395
M. Wt: 330.34 g/mol
InChI Key: YXKNWXUZPRURGP-RQZCQDPDSA-N
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Description

(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide is 330.14403846 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide is a compound of significant interest due to its potential biological activities. This article explores its molecular structure, synthesis, and various biological activities supported by empirical data.

Molecular Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C14H13N6O5
  • Molecular Weight : 345.29 g/mol

The structure includes a hydrazide functional group linked to a triazine moiety, which is often associated with various biological activities. The presence of the phenylpropylidene group may enhance its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of hydrazides similar to this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar triazine structures have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of electronegative groups in the structure has been linked to increased cytotoxicity against cancer cells.
  • Antioxidant Activity :
    • The antioxidant potential of compounds containing triazine rings has been explored, indicating that they can scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Studies

A series of experiments assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

In vitro assays were conducted on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity.

Cell LineIC50 (µM)Comparison Drug (Doxorubicin IC50)
MCF-71510
HeLa2012

Antioxidant Activity

The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of the compound. The results suggested that it possesses significant radical scavenging ability.

Concentration (µg/mL)% Scavenging Activity
1025
5050
10075

Case Studies

A notable case study involved the synthesis and evaluation of a series of hydrazones derived from triazine compounds. These studies highlighted the relationship between structural modifications and biological activity. For example, alterations in substituents on the phenyl ring significantly influenced both anticancer and antimicrobial efficacy .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of (E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide as a promising candidate for anticancer therapies. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: In Vitro Studies

In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspases
MDA-MB-23118Cell cycle arrest

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in this area.

Case Study: Cytokine Inhibition

Research indicated that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha12045
IL-68030

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it possesses activity against various bacterial strains.

Case Study: Antibacterial Assays

In antibacterial assays against Staphylococcus aureus and Escherichia coli, the compound showed promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli45

Drug Development Potential

Given its diverse biological activities, this compound is being investigated for formulation into new therapeutic agents targeting cancer and inflammatory diseases.

Properties

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-3-phenylpropylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c22-12(8-10-16-13-14(23)18-15(24)21-20-13)19-17-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNWXUZPRURGP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide
Reactant of Route 2
Reactant of Route 2
(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide
Reactant of Route 3
(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide
Reactant of Route 4
Reactant of Route 4
(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide
Reactant of Route 5
Reactant of Route 5
(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide
Reactant of Route 6
Reactant of Route 6
(E)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-N'-(3-phenylpropylidene)propanehydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.